4-(2-Bromoethoxycarbonyl)benzoate
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Overview
Description
4-(2-Bromoethoxycarbonyl)benzoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-bromoethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxycarbonyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-bromoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxycarbonyl)benzoate undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted benzoates where the bromine atom is replaced by the nucleophile.
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Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives of the benzoate ester.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the benzoate ester.
Scientific Research Applications
4-(2-Bromoethoxycarbonyl)benzoate has a wide range of applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and nucleophilic substitution reactions.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
-
Medicine
- Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxycarbonyl)benzoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group also plays a role in its reactivity, allowing for hydrolysis and other ester-specific reactions.
Comparison with Similar Compounds
4-(2-Bromoethoxycarbonyl)benzoate can be compared to other similar compounds such as:
-
4-(2-Chloroethoxycarbonyl)benzoate
- Similar structure but with a chlorine atom instead of bromine.
- Exhibits different reactivity due to the difference in electronegativity and size of the halogen atom.
-
4-(2-Iodoethoxycarbonyl)benzoate
- Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromo derivative.
-
4-(2-Fluoroethoxycarbonyl)benzoate
- Fluorine substitution leads to significantly different chemical properties due to the strong electronegativity of fluorine.
Properties
Molecular Formula |
C10H8BrO4- |
---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
4-(2-bromoethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)/p-1 |
InChI Key |
SQFCKVQQFAJQCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCBr |
Origin of Product |
United States |
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